(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-14-4-2-1-3-12(14)5-6-15(20)18-9-10-19-13(11-18)7-8-17-19/h1-8H,9-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVFCWVRUTBOG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its unique structure includes a chlorinated phenyl ring and a dihydropyrazolo core, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Specifically, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
A study by Conde-Ceide et al. highlighted that derivatives of this compound can act as effective agents against specific oncogenic pathways, potentially leading to improved therapeutic outcomes in cancer treatment .
Enzymatic Inhibition
The compound functions as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in neurotransmission and various neurodegenerative diseases. This modulation can offer new avenues for treating psychiatric disorders like schizophrenia and anxiety .
The biological activity of this compound can be summarized as follows:
| Mechanism | Description |
|---|---|
| Inhibition of SGLT2 | Prevents glucose reabsorption in kidneys, aiding in type 2 diabetes management. |
| Apoptosis Induction | Triggers apoptosis in cancer cells through ROS generation and caspase activation. |
| Allosteric Modulation | Alters receptor activity (mGluR2), impacting neurotransmission and potential therapeutic effects. |
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Efficacy : In vitro assays revealed that treatment with this compound resulted in significant cytotoxicity against MDA-MB-468 breast cancer cells. The mechanism was primarily through apoptosis triggered by reactive oxygen species (ROS) .
- Neuropharmacological Effects : A study demonstrated that compounds similar to this compound could effectively modulate mGluR2 receptors in preclinical models of schizophrenia .
Scientific Research Applications
Medicinal Applications
-
Antioxidant Activity :
Recent studies have indicated that compounds with similar pyrazolo structures exhibit significant antioxidant properties. For instance, derivatives of pyrazole have demonstrated efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases . -
Anticancer Potential :
Pyrazolo derivatives are being investigated for their anticancer properties. The unique structure of (E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one may contribute to inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth . -
Thrombopoietin Receptor Agonism :
Similar compounds have been identified as agonists for the thrombopoietin receptor, which plays a critical role in platelet production. Enhancing platelet production can be beneficial in treating conditions like thrombocytopenia . This application suggests that this compound could be explored further for its hematological applications.
Case Study 1: Antioxidant Screening
A study evaluated various pyrazole derivatives for their antioxidant capabilities using DPPH and nitric oxide scavenging assays. Compounds similar to this compound showed promising results in reducing oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related conditions .
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest. This suggests that this compound may possess similar anticancer properties worth exploring in clinical settings .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one?
Answer: The synthesis involves multi-step protocols, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Cyclization : Reacting substituted pyrazole precursors with ketones or aldehydes under reflux conditions in solvents like ethanol or acetonitrile. Temperature control (70–90°C) is critical to avoid side reactions .
- Condensation : Introducing the (2-chlorophenyl)prop-2-en-1-one moiety via a Claisen-Schmidt condensation, using a base (e.g., NaOH) in alcoholic solvents. The stereochemistry (E/Z) is controlled by reaction time and temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures yields the pure compound.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 6 hr | 62–68 | ¹H NMR, IR, MS |
| Condensation | NaOH, EtOH, 50°C | 65–70 | HPLC, ¹³C NMR |
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrazolo-pyrazine core (e.g., δ 7.8–8.2 ppm for aromatic protons) and the (E)-configured enone moiety (δ 6.5–7.2 ppm for vinyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.08) .
- X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) provides bond lengths (C–C: 1.48–1.52 Å) and dihedral angles between aromatic rings (16.05–84.84°), critical for confirming stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Discrepancies between NMR predictions and observed data often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Mitigation strategies include:
- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., pyrazolo-pyrazine ring puckering) by tracking peak splitting at low temperatures .
- DFT Calculations : Compares experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- Cross-Validation : Correlate MS fragmentation patterns with X-ray-derived bond angles to confirm substituent positions .
Q. How can computational methods predict the biological activity and binding modes of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2). The chlorophenyl group shows hydrophobic interactions, while the enone moiety participates in hydrogen bonding .
- MD Simulations : GROMACS-based trajectories (100 ns) assess stability in biological membranes, highlighting the pyrazine ring’s role in maintaining binding pocket interactions .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values for anti-proliferative activity .
Q. Table 2: Key Computational Parameters
| Method | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Docking | EGFR (PDB: 1M17) | -9.2 | Chlorophenyl → Leu694; Enone → Lys721 |
| MD Simulation | CDK2 (PDB: 1HCL) | RMSD < 2.0 Å | Pyrazine → Asp86 |
Q. What experimental approaches optimize reaction yields while minimizing by-products?
Answer:
- DoE (Design of Experiments) : Screen parameters (pH, solvent polarity, catalyst loading) using a factorial design. For example, acetonitrile increases cyclization yield by 15% compared to THF .
- In Situ Monitoring : ReactIR tracks intermediates during condensation, enabling real-time adjustment of stoichiometry .
- Microwave-Assisted Synthesis : Reduces reaction time (2 hr vs. 6 hr) and improves enantiomeric excess (ee > 95%) for the (E)-isomer .
Q. How does stereochemistry (E/Z) influence the compound’s physicochemical and biological properties?
Answer:
- Solubility : The (E)-isomer exhibits higher aqueous solubility (LogP = 2.1) due to reduced planarity, while the (Z)-isomer aggregates in polar solvents .
- Bioactivity : (E)-configuration enhances kinase inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for (Z)) by aligning the enone group with catalytic lysine residues .
- Stability : (Z)-isomers undergo faster photodegradation (t₁/₂ = 4 hr under UV vs. 12 hr for (E)) due to strained geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
